molecular formula C17H20N4O B7714776 N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide CAS No. 713093-63-1

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide

Cat. No.: B7714776
CAS No.: 713093-63-1
M. Wt: 296.37 g/mol
InChI Key: ZHOQKMFGHUIIDV-UHFFFAOYSA-N
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Description

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide is a compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse pharmacological properties and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

The synthesis of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide typically involves the condensation of corresponding acids followed by hydrolysis and cyclization. The final compound is obtained through substitution reactions under tetrahydrofuran solvent medium . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as PDE10A, which plays a role in neurological functions. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways .

Comparison with Similar Compounds

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide is unique compared to other similar compounds due to its specific structural features and pharmacological properties. Similar compounds include:

Properties

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-5-21-16-13(15(20-21)19-17(22)10(2)3)9-12-8-6-7-11(4)14(12)18-16/h6-10H,5H2,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOQKMFGHUIIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320970
Record name N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

713093-63-1
Record name N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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